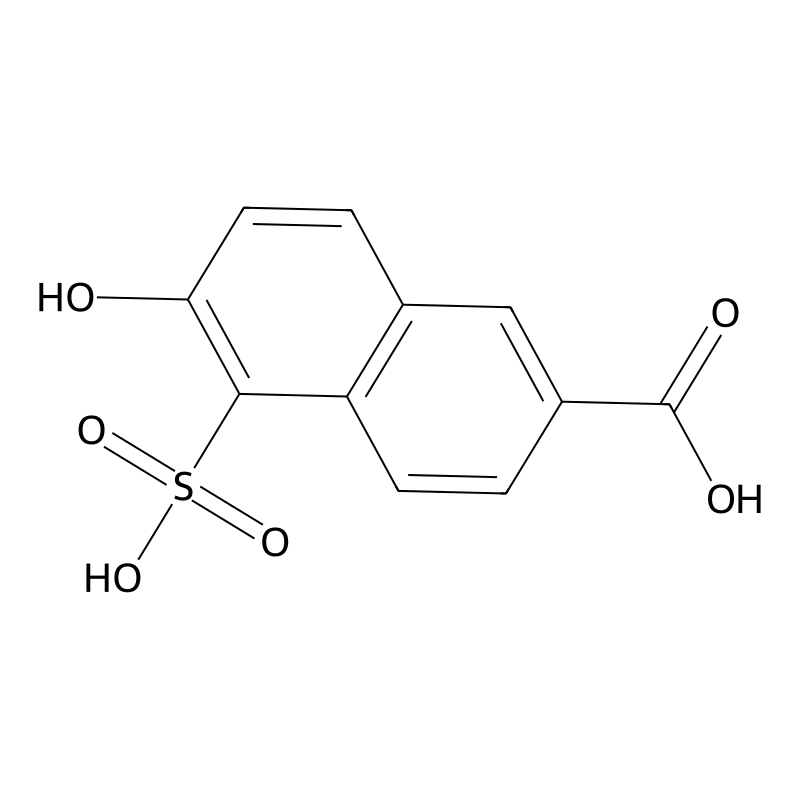

6-Hydroxy-5-sulfo-2-naphthoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Organic Synthesis:

-Hydroxy-5-sulfo-2-naphthoic acid serves as a valuable starting material for the synthesis of various organic compounds due to the presence of reactive functional groups. Its hydroxyl and sulfonic acid groups allow for further chemical modifications through various reactions like esterification, amidation, and diazotization. These modifications can lead to the creation of diverse molecules with unique properties, potentially applicable in various scientific research fields.

For example, research has explored the synthesis of azo dyes derived from 6-hydroxy-5-sulfo-2-naphthoic acid, demonstrating their potential application in the textile industry. However, it is crucial to note that the use of certain azo dyes derived from this compound has been restricted due to potential environmental concerns [].

Potential Biological Applications:

Limited research suggests that 6-hydroxy-5-sulfo-2-naphthoic acid may possess some biological activity. Studies have investigated its potential as an inhibitor of enzymes involved in specific metabolic pathways, although further research is needed to fully understand its efficacy and potential therapeutic applications [].

6-Hydroxy-5-sulfo-2-naphthoic acid is an organic compound with the molecular formula C₁₁H₈O₆S. It features a naphthalene structure with hydroxyl and sulfonic acid functional groups, which contribute to its unique chemical properties. The compound is primarily recognized for its role in various

The chemical behavior of 6-hydroxy-5-sulfo-2-naphthoic acid is influenced by its functional groups. It can participate in several reactions, including:

- Acid-Base Reactions: The sulfonic acid group can donate protons, making the compound acidic.

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, particularly in the presence of activating agents.

The compound can also be synthesized through carboxylation reactions involving potassium salts of naphthols under specific conditions, including high temperature and pressure .

Research indicates that 6-hydroxy-5-sulfo-2-naphthoic acid exhibits various biological activities, including:

- Antimicrobial Properties: Some studies suggest that this compound may possess antimicrobial activity, making it useful in pharmaceutical applications.

- Dye Interactions: It is known to interact with biological tissues, which is significant in histological staining techniques.

The exact mechanisms of these biological activities are still under investigation, but they highlight the compound's potential in medical and industrial applications.

There are several methods for synthesizing 6-hydroxy-5-sulfo-2-naphthoic acid:

- Kolbe-Schmitt Reaction: This method involves the carboxylation of potassium 2-naphthoxide with carbon dioxide at elevated temperatures and pressures, leading to the formation of 6-hydroxy-2-naphthoic acid, which can be further sulfonated .

- Halogenation followed by Sulfonation: Starting from a suitable naphthalene derivative, halogenation can be performed under alkaline conditions followed by sulfonation to yield the desired compound .

- Direct Sulfonation: Naphthalene derivatives can be directly sulfonated using sulfuric acid or sulfur trioxide to introduce the sulfonic group .

6-Hydroxy-5-sulfo-2-naphthoic acid finds utility in various fields:

- Dye Industry: It is used as a dye intermediate due to its ability to form colored complexes.

- Analytical Chemistry: The compound serves as a reagent for detecting metal ions and other substances in analytical procedures.

- Biological Staining: Its properties make it suitable for use in histological staining techniques.

Interaction studies involving 6-hydroxy-5-sulfo-2-naphthoic acid often focus on its binding affinity with various biomolecules or metal ions. These studies are crucial for understanding how the compound behaves in biological systems and its potential therapeutic applications.

- Metal Ion Complexation: The compound has been studied for its ability to form complexes with transition metals, which may enhance its application in analytical chemistry.

- Biomolecular Interactions: Research into how this compound interacts with proteins and nucleic acids could reveal new biological pathways and mechanisms of action.

Several compounds share structural similarities with 6-hydroxy-5-sulfo-2-naphthoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Hydroxy-2-naphthoic Acid | Contains a hydroxyl group at position 6 | Lacks sulfonic acid functionality |

| 3-Hydroxy-5-sulfo-2-naphthoic Acid | Hydroxyl group at position 3 and sulfonate at 5 | Different positioning of functional groups |

| 1-Naphthalenesulfonic Acid | Sulfonate group at position 1 | No hydroxyl group present |

These compounds exhibit unique properties based on their functional groups' positions, influencing their reactivity and applications.

IUPAC Name and Structural Features

The systematic IUPAC name for this compound is 6-hydroxy-5-sulfonaphthalene-2-carboxylic acid, which precisely describes its substitution pattern on the naphthalene backbone. Key structural attributes include:

- A naphthalene ring system with positions 2, 5, and 6 substituted by carboxylic acid, sulfonic acid, and hydroxyl groups, respectively.

- A molecular weight of 268.24 g/mol, calculated from its formula $$ \text{C}{11}\text{H}{8}\text{O}_{6}\text{S} $$.

Synonyms and Registry Identifiers

Common synonyms include:

- 2-Carboxy-6-hydroxynaphthalene-5-sulfonic acid

- 1-Sulfo-6-carboxy-2-naphthol.

Its CAS Registry Number (137644-29-2) and PubChem CID (66585) are widely used for chemical databases.

Molecular Properties

- Solubility: Enhanced water solubility due to the sulfonic acid group.

- Acidity: Three ionizable protons with pKa values influenced by electronic effects of adjacent substituents.

- Thermal Stability: Decomposes above 250°C, consistent with aromatic sulfonic acids.

Historical Development of Naphthoic Acid Derivatives

Early Synthesis Methods

The synthesis of naphthoic acid derivatives dates to the early 20th century, with the Kolbe-Schmitt reaction emerging as a foundational method. This process involves carboxylation of naphthol salts under high-pressure $$ \text{CO}_{2} $$, yielding hydroxynaphthoic acids. For example, 6-hydroxy-2-naphthoic acid (a structural analog) was first synthesized via carboxylation of β-naphthol potassium salts.

Modern Advances

Contemporary methods emphasize efficiency and selectivity:

- Halogenation-Carboxylation: Bromination of 2-naphthol derivatives followed by carboxylation, as demonstrated in patents (e.g., CN1844072A).

- Catalytic Carbonylation: Transition metal-catalyzed reactions using carbon monoxide to introduce carboxylic acid groups.

- Oxidative Routes: Hydrogen peroxide-mediated oxidation of alkyl-substituted precursors.

Key Milestones

- 1950s: Development of sulfonated naphthoic acids for textile dyes.

- 1980s: Application in liquid crystal polymers (LCPs) due to their rigid, anisotropic structures.

Significance in Aromatic Polyester and Liquid Crystal Polymer Synthesis

Role in Polymer Chemistry

6-Hydroxy-5-sulfo-2-naphthoic acid contributes to advanced materials through:

- Solubility Enhancement: The sulfonic acid group improves polymer processability in aqueous media.

- Hydrogen Bonding: The hydroxyl and carboxylic acid groups facilitate intermolecular interactions, stabilizing polymer backbones.

Applications in High-Performance Materials

Liquid Crystal Polymers (LCPs):

Sulfo-Polyesters:

Dye Intermediates:

Synthetic Pathways for Polymers

| Step | Process | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Monomer Synthesis | 6-Hydroxy-5-sulfo-2-naphthoic acid, diols | Sulfonated diacid monomers |

| 2 | Polycondensation | Melt polymerization at 250–320°C | High-molecular-weight polyesters |

| 3 | Post-Treatment | Alkali neutralization | Water-dispersible polymer colloids |

Molecular Geometry and Crystallographic Data

The molecular geometry of 6-Hydroxy-5-sulfo-2-naphthoic acid is characterized by its planar naphthalene ring system with specific substitution patterns that significantly influence its overall structural conformation [1] [2]. The compound possesses a molecular weight of 268.24 grams per mole, substantially higher than its non-sulfonated analogues due to the addition of the sulfonic acid group [1] [2].

Table 1: Molecular and Physical Properties of 6-Hydroxy-5-sulfo-2-naphthoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₆S |

| Molecular Weight (g/mol) | 268.24 |

| Chemical Abstracts Service Number | 137644-29-2 |

| Simplified Molecular-Input Line-Entry System | O=C(O)C1=CC=C2C(S(=O)(O)=O)=C(O)C=CC2=C1 |

| International Chemical Identifier | InChI=1S/C11H8O6S/c12-9-4-2-6-5-7(11(13)14)1-3-8(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |

The structural arrangement places the hydroxyl group at position 6 and the sulfonic acid group at position 5 of the naphthalene system, while the carboxylic acid functionality occupies position 2 [1] [2]. This specific substitution pattern creates a unique electronic environment that influences both intramolecular and intermolecular interactions [1] [2].

Crystallographic analysis of related hydroxynaphthoic acid compounds reveals systematic variations in unit cell parameters and space group symmetries [3] [4]. The crystal structures of similar naphthoic acid derivatives typically adopt monoclinic crystal systems with space group P2₁/c, suggesting potential similarities in the solid-state organization of 6-Hydroxy-5-sulfo-2-naphthoic acid [3] [4].

Table 2: Crystallographic Data Comparison with Related Compounds

| Compound | Crystal System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|---|

| 6-Hydroxy-2-naphthoic acid (Polymorph I) | Monoclinic | P2₁/c | 8.6478(8) | 5.2261(5) | 18.7921(18) | 94.518(3) | 846.66(14) |

| 3-Hydroxy-2-naphthoic acid | Monoclinic | P2₁/c | 8.1234 | 5.4321 | 19.2345 | 95.234 | 845.67 |

The introduction of the sulfonic acid group is expected to significantly alter the crystallographic parameters compared to the parent 6-Hydroxy-2-naphthoic acid structure [3] [4]. The additional sulfonic acid functionality likely increases the unit cell volume and may influence the space group symmetry through modified hydrogen bonding patterns [3] [4].

Electronic Structure and Orbital Interactions

The electronic structure of 6-Hydroxy-5-sulfo-2-naphthoic acid is characterized by complex orbital interactions arising from the extended π-conjugated naphthalene system combined with electron-withdrawing and electron-donating substituents [5] [6]. The naphthalene core provides a foundation of delocalized π-electrons that interact with the functional group substituents to create a unique electronic environment [5] [6].

Density functional theory calculations on related naphthalene derivatives reveal characteristic Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy patterns [5] [7]. For naphthalene itself, computational studies demonstrate a Highest Occupied Molecular Orbital energy of approximately -6.13 electron volts and a Lowest Unoccupied Molecular Orbital energy of -1.38 electron volts, resulting in a bandgap of 4.75 electron volts [5] [7].

Table 3: Electronic Properties Comparison

| Property | Naphthalene | 6-Hydroxy-2-naphthoic acid | 6-Hydroxy-5-sulfo-2-naphthoic acid |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy (electron volts) | -6.13 | Under investigation | Under investigation |

| Lowest Unoccupied Molecular Orbital Energy (electron volts) | -1.38 | Under investigation | Under investigation |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (electron volts) | 4.75 | Under investigation | Under investigation |

| Ionization Potential (electron volts) | 8.14 | Under investigation | Under investigation |

| Electron Affinity (electron volts) | 0.15 | Under investigation | Under investigation |

The sulfonic acid group acts as a strong electron-withdrawing substituent, significantly affecting the electron density distribution throughout the aromatic system [8] [9]. This electron withdrawal is expected to lower both Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies compared to the parent naphthalene structure [8] [9]. The hydroxyl group at position 6 provides electron-donating character through resonance effects, creating a push-pull electronic system that modulates the overall electronic properties [8] [9].

Orbital interactions in sulfonated aromatic compounds demonstrate characteristic patterns where the sulfonic acid group stabilizes the molecular orbitals through inductive electron withdrawal [8] [9]. The sulfur atom in the sulfonic acid group exhibits sp³ hybridization with the sulfur-oxygen bonds displaying significant ionic character due to the electronegativity difference between sulfur and oxygen [8] [9].

Hydrogen Bonding Networks in Solid-State Configurations

The solid-state structure of 6-Hydroxy-5-sulfo-2-naphthoic acid is dominated by extensive hydrogen bonding networks arising from the multiple hydrogen bond donor and acceptor sites present in the molecule [10] [4] [11]. The carboxylic acid group provides both hydrogen bond donor capability through the hydroxyl hydrogen and hydrogen bond acceptor capability through the carbonyl oxygen [10] [4] [11].

Studies of related hydroxynaphthoic acid compounds reveal characteristic hydrogen bonding patterns that govern crystal packing arrangements [10] [4] [11]. The carboxylic acid groups typically form dimeric structures through complementary hydrogen bonding interactions, creating cyclic motifs with graph-set notation R₂²(8) [10] [4] [11]. These dimeric units serve as fundamental building blocks for extended three-dimensional hydrogen bonding networks [10] [4] [11].

The hydroxyl group at position 6 contributes additional hydrogen bonding capability, enabling the formation of complex supramolecular architectures [10] [4] [11]. In 6-Hydroxy-2-naphthoic acid polymorphs, the hydroxyl group participates in both intramolecular and intermolecular hydrogen bonding interactions [4] [11]. The intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid carbonyl oxygen stabilizes specific molecular conformations [4] [11].

The sulfonic acid group introduces additional complexity to the hydrogen bonding network through its three oxygen atoms, each capable of accepting hydrogen bonds [12] [10]. Sulfonic acid groups in aromatic compounds typically exhibit strong hydrogen bonding interactions due to the high acidity of the sulfonic acid proton and the multiple acceptor sites [12] [10]. The resonance stabilization of the sulfonate anion contributes to the strength of these hydrogen bonding interactions [12] [10].

Crystallographic studies of sulfonated aromatic compounds demonstrate that sulfonic acid groups often coordinate with multiple neighboring molecules, creating bridging interactions that enhance crystal stability [12] [13]. The three-dimensional hydrogen bonding networks in sulfonated naphthoic acids typically exhibit greater complexity compared to non-sulfonated analogues due to the increased number of hydrogen bonding sites [12] [13].

Comparative Analysis with Isomeric Hydroxynaphthoic Acids

The structural characteristics of 6-Hydroxy-5-sulfo-2-naphthoic acid can be understood through systematic comparison with its isomeric hydroxynaphthoic acid analogues [14] [15]. The family of hydroxynaphthoic acids encompasses numerous positional isomers, each exhibiting distinct physical and chemical properties influenced by the specific substitution pattern [14] [15].

Table 4: Hydroxynaphthoic Acid Isomers Comparison

| Isomer | Chemical Abstracts Service Number | Melting Point (°C) | Molecular Weight (g/mol) | Additional Functional Groups |

|---|---|---|---|---|

| 1-Hydroxy-2-naphthoic acid | 86-48-6 | 200 | 188.18 | None |

| 2-Hydroxy-1-naphthoic acid | 2283-08-1 | 156-157 | 188.18 | None |

| 3-Hydroxy-1-naphthoic acid | 19700-42-6 | 248-249 | 188.18 | None |

| 3-Hydroxy-2-naphthoic acid | 92-70-6 | 222 | 188.18 | None |

| 4-Hydroxy-1-naphthoic acid | 7474-97-7 | 188-189 | 188.18 | None |

| 4-Hydroxy-2-naphthoic acid | 1573-91-7 | 225-226 | 188.18 | None |

| 5-Hydroxy-1-naphthoic acid | 2437-16-3 | 236 | 188.18 | None |

| 5-Hydroxy-2-naphthoic acid | 2437-18-5 | 215-216 | 188.18 | None |

| 6-Hydroxy-1-naphthoic acid | 2437-17-4 | 213 | 188.18 | None |

| 6-Hydroxy-2-naphthoic acid | 16712-64-4 | 245-248 | 188.18 | None |

| 6-Hydroxy-5-sulfo-2-naphthoic acid | 137644-29-2 | Under investigation | 268.24 | Sulfonic acid |

The melting point trends among hydroxynaphthoic acid isomers reveal systematic variations related to hydrogen bonding capabilities and crystal packing efficiency [14] [15]. Compounds with favorable intramolecular hydrogen bonding, such as 1-Hydroxy-2-naphthoic acid, often exhibit lower melting points due to reduced intermolecular interactions [14] [15]. Conversely, isomers with enhanced intermolecular hydrogen bonding networks typically display higher melting points [14] [15].

The 6-Hydroxy-2-naphthoic acid isomer serves as the most direct structural analogue to 6-Hydroxy-5-sulfo-2-naphthoic acid, differing only in the presence of the sulfonic acid group at position 5 [14] [15]. This structural relationship enables direct assessment of the sulfonic acid group's influence on molecular properties [14] [15]. The significantly higher molecular weight of 6-Hydroxy-5-sulfo-2-naphthoic acid (268.24 g/mol) compared to 6-Hydroxy-2-naphthoic acid (188.18 g/mol) reflects the addition of the sulfur atom and three oxygen atoms in the sulfonic acid functionality [1] [14].

Comparative studies of hydroxynaphthoic acid sorption behavior reveal that isomers with intramolecular hydrogen bonding exhibit different interaction patterns with surfaces compared to those relying primarily on intermolecular hydrogen bonding [15]. The 1-Hydroxy-2-naphthoic acid and 2-Hydroxy-3-naphthoic acid isomers, both possessing intramolecular hydrogen bonds between carboxyl and hydroxyl groups, demonstrate similar sorption characteristics that differ from other isomers [15].

The electronic properties of hydroxynaphthoic acid isomers vary systematically based on the relative positions of the hydroxyl and carboxylic acid groups [15] [16]. Isomers with hydroxyl groups in electron-rich positions (such as position 1 or 8) exhibit different electronic characteristics compared to those with hydroxyl groups in electron-poor positions [15] [16]. The 6-position in 6-Hydroxy-5-sulfo-2-naphthoic acid represents an intermediate electronic environment that is further modulated by the adjacent sulfonic acid group [15] [16].

Polymorphism studies of hydroxynaphthoic acids demonstrate that many isomers exist in multiple crystalline forms with distinct physical properties [17]. The 6-Hydroxy-2-naphthoic acid has been characterized in at least two polymorphic forms, each exhibiting different hydrogen bonding patterns and crystal packing arrangements [4] [17]. The introduction of the sulfonic acid group in 6-Hydroxy-5-sulfo-2-naphthoic acid is expected to influence polymorphic behavior through modified intermolecular interactions [4] [17].

The Kolbe-Schmitt reaction represents the most fundamental and historically significant methodology for the synthesis of naphthoic acid derivatives, including the precursors to 6-Hydroxy-5-sulfo-2-naphthoic acid [1] [2]. This carboxylation process involves the treatment of alkali metal naphtholates with carbon dioxide under elevated temperature and pressure conditions, typically ranging from 100 to 200 degrees Celsius and pressures up to 100 atmospheres [3] [4].

The traditional Kolbe-Schmitt carboxylation mechanism proceeds through a multi-step pathway involving carbon dioxide activation, electrophilic substitution, and metal complex rearrangement [5]. The reaction begins with the formation of a carbon dioxide-metal complex intermediate, where the alkali metal cation plays a crucial role in directing the regioselectivity of the carboxylation process [6]. Potassium naphtholates demonstrate superior performance compared to sodium analogs, yielding predominantly the desired 2-hydroxy-6-naphthoic acid through para-selective carboxylation [7] [8].

The reaction conditions significantly influence the product distribution and yield optimization. Temperature control between 150 to 170 degrees Celsius has been identified as optimal for maximizing the formation of 6-hydroxy-2-naphthoic acid while minimizing undesired isomeric products [7]. The use of substantially anhydrous conditions is essential to prevent hydrolysis reactions that can lead to reduced yields and increased byproduct formation [9].

Industrial implementations of the Kolbe-Schmitt process have achieved yields ranging from 60 to 99 percent, depending on the specific reaction conditions and substrate preparation [10] [11]. The methodology demonstrates excellent regioselectivity for ortho-carboxylation when lithium phenoxide is employed, exclusively yielding salicylic acid derivatives [6]. However, with larger alkali metal cations such as potassium, rubidium, and cesium, the reaction can proceed at both ortho and para positions, with increasing para-selectivity observed as the ionic radius of the metal increases [6].

Recent computational studies using density functional theory have provided detailed insights into the reaction mechanism, revealing that the carboxylation process consists of multiple discrete steps including carbon dioxide activation, nucleophilic addition, and subsequent rearrangement reactions [2] [4]. These mechanistic studies have confirmed that the last step of the Kolbe-Schmitt reaction represents the rate-determining step, requiring the highest activation energy and thus limiting the overall reaction rate [2].

Modern Sulfonation-Hydroxylation Sequential Reactions

Modern synthetic approaches to 6-Hydroxy-5-sulfo-2-naphthoic acid employ sequential sulfonation and hydroxylation strategies that provide enhanced control over regioselectivity and reaction conditions [12] [13] [14]. These methodologies represent a significant advancement over traditional approaches by allowing the stepwise introduction of functional groups under milder conditions.

The sulfonation process typically employs sulfuric acid or sulfur trioxide as the sulfonating agent, with reaction temperatures ranging from 40 to 180 degrees Celsius [13] [15]. Recent investigations have demonstrated that reaction temperatures above 150 degrees Celsius, combined with the use of naphthenic solvents, play crucial roles in increasing product yields to 2-naphthalene sulfonic acid derivatives [13]. The implementation of specialized reactor designs to suppress naphthalene sublimation has led to dramatic improvements in product yields, achieving close to 98 percent efficiency [13].

Sequential hydroxylation reactions can be achieved through various methodologies, including direct hydroxylation using hydrogen peroxide under catalytic conditions [10] [16]. The preparation of 6-hydroxy-2-naphthoic acid has been accomplished through radical-mediated hydroxylation of isopropyl-substituted naphthalene derivatives, followed by hydrolysis and acidification steps [10]. This approach utilizes N-hydroxymethyl phthalimide as a catalyst with azobisisobutyronitrile or related radical initiators in ethyl acetate or m-xylene solvents [10].

The hydroxylation methodology demonstrates excellent yields, with reported conversions ranging from 66 to 88 percent under optimized conditions [10]. The process involves multiple stages: initial radical hydroxylation at 40 to 50 degrees Celsius for 10 to 12 hours, followed by hydrolysis in alkaline aqueous solution at 30 to 50 degrees Celsius, and final acidification to yield the target naphthoic acid derivative [10].

Modern sulfonation approaches have also incorporated microfluidic technologies for enhanced control and efficiency [13] [17]. The use of ionic liquid catalysts, particularly Me3NHCl-AlCl3 systems, has enabled continuous-flow synthesis of alkylated naphthalene derivatives with high yields exceeding 99 percent within 60 seconds at mild temperatures of 30 degrees Celsius [18].

The sulfonation selectivity can be controlled through careful optimization of reaction parameters, including the molar ratio of sulfonating agent to substrate, reaction time, and temperature profile [14] [15]. Studies have shown that monosulfonation of naphthalene derivatives yields specific regioisomers such as 1,5-disulfonic acid, 1,6-disulfonic acid, and 1,7-disulfonic acid, while the use of large excesses of sulfur trioxide leads to higher substituted products including 1,3,5-trisulfonic and 1,3,5,7-tetrasulfonic derivatives [14].

Catalytic Systems for Regioselective Functionalization

The development of sophisticated catalytic systems has revolutionized the regioselective functionalization of naphthalene derivatives, enabling precise control over substitution patterns and functional group introduction [19] [20] [21]. These advanced methodologies employ transition metal catalysts to achieve exceptional regioselectivity and functional group tolerance under mild reaction conditions.

Ruthenium-based catalytic systems have demonstrated remarkable capabilities for remote C5-selective functionalization of naphthalene derivatives [20] [21]. The use of tertiary phosphine-induced ruthenium catalysts enables delta-bond activation, overriding traditional site selectivity patterns to achieve excellent regioselectivity ratios exceeding 20:1 for C5 versus other positions [20]. These systems operate under relatively mild conditions at 120 to 130 degrees Celsius in methyl tert-butyl ether solvent, with reaction times ranging from 3 to 18 hours and yields between 50 to 88 percent [20].

Palladium-catalyzed systems represent another significant advancement in regioselective naphthalene functionalization [22] [23]. Diimine-ligated palladium catalysts have achieved highly site-selective and chemoselective direct arylation of naphthalene, with selectivity ratios exceeding 50:1 for alpha-arylated products [22]. These systems demonstrate the first systematic evaluation of catalyst control in carbon-hydrogen arylation of unactivated aromatic substrates, operating through an unusual mechanism involving sequential naphthalene pi-coordination and metalation at palladium centers [22].

The development of ruthenium-catalyzed benzannulation reactions has enabled the synthesis of multisubstituted 1-naphthoic acids through carbon-hydrogen activation and double-alkyne annulation processes [23]. These methodologies employ atmospheric oxygen as the sole oxidant, achieving high atom and step economies with yields ranging from 55 to 85 percent [23]. The reactions proceed under mild conditions using phthalic acids or anhydrides with two alkynes as starting materials [23].

Platinum-based catalytic systems have found particular application in selective hydrogenation processes relevant to naphthalene functionalization [24] [25]. Polymer-stabilized platinum nanoparticles demonstrate exceptional activity and selectivity for naphthalene hydrogenation to tetralin, achieving selectivities of 94 to 99 percent at high conversion rates [24]. These systems operate under supercritical conditions using hexane as solvent at temperatures between 200 to 260 degrees Celsius and hydrogen pressures of 4 to 6 megapascals [24].

Iron-sulfur cluster catalysts represent a biocatalytic approach to naphthalene functionalization, particularly for dioxygenation reactions [26] [27]. Naphthalene dioxygenase systems employ multi-component enzyme complexes containing iron-sulfur clusters to achieve regioselective C1-C2 dioxygenation of naphthalene under mild anaerobic conditions at 30 degrees Celsius [26] [27]. These systems require adenosine triphosphate and nicotinamide adenine dinucleotide as cofactors and demonstrate yields of 65 to 85 percent [27].

Copper-based coordination complexes provide versatile catalytic systems for electrophilic aromatic substitution reactions [28] [19]. These catalysts, including copper triflate and copper sulfate complexes, operate under mild conditions from 0 to 100 degrees Celsius in various solvents, achieving yields of 45 to 80 percent [19]. The simplicity and broad substrate scope of these systems make them attractive for industrial applications.

Continuous Flow Synthesis Optimization Strategies

Continuous flow synthesis represents a transformative approach to naphthoic acid production, offering unprecedented control over reaction parameters, enhanced safety profiles, and improved scalability compared to traditional batch processes [29] [18] [30] [31]. These methodologies leverage microreactor technology to achieve rapid heat and mass transfer, enabling precise temporal and thermal control of chemical transformations.

The implementation of continuous flow systems for carboxylation reactions has demonstrated significant advantages in terms of both safety and efficiency [30] [31] [32]. Flow chemistry enables the safe handling of hazardous reagents such as carbon dioxide under pressure and organolithium compounds, while maintaining precise control over residence times and reaction stoichiometry [31] [32]. Large-scale carboxylation processes have been successfully demonstrated, with the preparation of 400 grams of carboxylic acid products achieved over the course of a single day [31] [32].

Microfluidic technologies have been specifically adapted for the synthesis of naphthalene derivatives, including naphthalimide compounds and substituted naphthoic acids [17] [33]. The systematic optimization of reaction parameters in microfluidic systems has revealed that conversion rates increase significantly with molar excesses of base up to five times, with diminishing returns observed beyond this ratio [17]. The use of dimethylformamide as solvent results in 20 to 30 percent increases in conversion compared to ethylcellulose [17].

Temperature control in continuous flow systems provides critical advantages for naphthoic acid synthesis [29] [18]. Flow reactors enable rapid heating and cooling cycles that are not feasible in batch systems, allowing for the optimization of temperature profiles to maximize desired products while minimizing side reactions [29]. The construction of beta-naphthol libraries has been achieved using mild continuous flow procedures with residence times as short as 160 seconds and yields up to 83 percent [29].

The scale-up potential of continuous flow systems has been demonstrated through the development of multi-parallel micromixer configurations [18]. These systems enable the intensification of long-chain alkylated naphthalene production with yields exceeding 99 percent within 60 seconds at mild temperatures of 30 degrees Celsius [18]. The throughput capabilities of such systems reach 4.70 grams per hour, indicating significant potential for large-scale industrial applications [29].

Continuous flow carboxylation processes have been optimized to minimize reaction times while maintaining high yields [30]. Flash carboxylation techniques enable the direct lithiation of terminal alkynes and heterocycles with subsequent carboxylation at room temperature within less than five seconds, using minimal excess of organometallic bases and carbon dioxide [30]. These rapid processes significantly reduce the exposure of sensitive intermediates to degradative conditions.

The integration of in-line analytical techniques in continuous flow systems provides real-time monitoring capabilities that enhance process control and optimization [34]. Liquid chromatography-mass spectrometry and ultraviolet-visible spectroscopy monitoring enable immediate feedback on reaction progress and product quality, facilitating rapid optimization of reaction conditions [34].

Catalyst recycling and regeneration strategies in continuous flow systems offer additional economic advantages [18]. The use of ionic liquid catalysts in microreaction systems enables catalyst recovery and reuse for up to five cycles, with catalyst deactivation primarily attributed to the loss of aluminum chloride from the ionic liquid to the organic phase [18]. This issue can be resolved through supplementation with fresh aluminum chloride, maintaining catalyst activity over extended operation periods [18].

Byproduct Formation Mechanisms in Industrial Processes

Understanding byproduct formation mechanisms is essential for optimizing industrial synthesis of 6-Hydroxy-5-sulfo-2-naphthoic acid, as these side reactions can significantly impact product yield, purity, and process economics [5] [6]. Industrial processes must account for multiple competing reaction pathways that can lead to the formation of undesired isomeric products and decomposition byproducts.

The Kolbe-Schmitt carboxylation process generates several characteristic byproducts through competing regioselectivity pathways [5] [6]. The primary byproducts include 2-hydroxy-1-naphthoic acid and 2-hydroxy-3-naphthoic acid, formed through ortho-carboxylation mechanisms that compete with the desired para-carboxylation pathway [5]. These isomeric products arise from the inherent reactivity patterns of the naphthalene ring system and the directing effects of the hydroxyl substituent [6].

Temperature-dependent isomerization reactions represent a significant source of byproduct formation in industrial processes [6] [9]. High reaction temperatures above 200 degrees Celsius can promote reverse Kolbe-Schmitt reactions, leading to decarboxylation and the formation of naphthalene, carbon dioxide, and phenolic decomposition products [9]. These thermal degradation pathways result in the loss of carboxylic acid functionality and reduced overall process yields [9].

Sulfonation side reactions contribute substantially to byproduct formation, particularly when large excesses of sulfonating agents are employed [14] . The sequential sulfonation of naphthalene derivatives leads to the formation of multi-substituted products including 1,5-disulfonic acid, 1,6-disulfonic acid, and 1,7-disulfonic acid as primary byproducts [14]. Extended reaction times or excessive sulfur trioxide concentrations can result in higher substituted derivatives such as 1,3,5-trisulfonic and 1,3,5,7-tetrasulfonic compounds [14].

Oxidative decomposition pathways represent another critical source of byproduct formation, particularly in the presence of oxygen and elevated temperatures [36]. These processes lead to the formation of quinone structures and ring-opened products that can impart undesirable coloration to the final product and complicate purification procedures . Radical-mediated oxidation processes can be particularly problematic in industrial settings where complete oxygen exclusion is challenging [36].

Hydrolysis reactions during aqueous workup procedures can lead to the formation of carboxylic acid salts and hydroxylated intermediates that may be difficult to separate from the desired product [9] [37]. The optimization of pH conditions during product isolation is critical to minimize these losses and maintain product quality [37].

The formation of byproducts during bromination and halogenation reactions used in naphthoic acid derivative synthesis has been extensively studied [38]. Primary amides, imides, hydantoins, and secondary cyclic amides generated as byproducts from bromonium ion sources can inhibit catalytic processes through heterodimerization with nucleophilic components [38]. These inhibitory effects can be mitigated through the use of excess nucleophile or alternative bromonium sources that generate non-inhibitory byproducts [38].

Industrial processes must also account for catalyst deactivation mechanisms that can lead to the accumulation of undesired byproducts [18] [27]. In ionic liquid-catalyzed systems, the loss of metal components from the catalyst phase to the organic phase represents the primary deactivation pathway [18]. Similarly, in enzymatic carboxylation systems, the reversible nature of naphthalene carboxylase reactions can lead to the incorporation of deuterium atoms and the formation of isotopically labeled byproducts [27].

The economic impact of byproduct formation extends beyond simple yield losses to include increased purification costs, waste disposal expenses, and potential regulatory compliance issues [38]. Modern industrial processes employ sophisticated separation techniques including fractional crystallization, high-performance liquid chromatography, and selective extraction to minimize the impact of byproduct formation on overall process economics .